methyl 2-cyano-2-(2,6-dichlorophenyl)acetate methyl 2-cyano-2-(2,6-dichlorophenyl)acetate
Brand Name: Vulcanchem
CAS No.: 923972-90-1
VCID: VC11632471
InChI: InChI=1S/C10H7Cl2NO2/c1-15-10(14)6(5-13)9-7(11)3-2-4-8(9)12/h2-4,6H,1H3
SMILES:
Molecular Formula: C10H7Cl2NO2
Molecular Weight: 244.07 g/mol

methyl 2-cyano-2-(2,6-dichlorophenyl)acetate

CAS No.: 923972-90-1

Cat. No.: VC11632471

Molecular Formula: C10H7Cl2NO2

Molecular Weight: 244.07 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 2-cyano-2-(2,6-dichlorophenyl)acetate - 923972-90-1

Specification

CAS No. 923972-90-1
Molecular Formula C10H7Cl2NO2
Molecular Weight 244.07 g/mol
IUPAC Name methyl 2-cyano-2-(2,6-dichlorophenyl)acetate
Standard InChI InChI=1S/C10H7Cl2NO2/c1-15-10(14)6(5-13)9-7(11)3-2-4-8(9)12/h2-4,6H,1H3
Standard InChI Key WBXLYMPVQDURMA-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(C#N)C1=C(C=CC=C1Cl)Cl

Introduction

Structural and Molecular Characteristics

Methyl 2-cyano-2-(2,6-dichlorophenyl)acetate belongs to the class of α-cyano esters, characterized by a nitrile group adjacent to an ester functional group. Its IUPAC name, methyl 2-cyano-2-(2,6-dichlorophenyl)acetate, reflects the substitution pattern: two chlorine atoms at the 2- and 6-positions of the phenyl ring, a cyano group at the α-carbon, and a methyl ester moiety. The compound’s stereoelectronic properties are influenced by the electron-withdrawing effects of the chlorine atoms and the cyano group, which polarize the α-carbon and enhance reactivity toward nucleophilic attack.

The crystal structure of a related compound, methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate, reveals a dihedral angle of 63.80° between aromatic rings, stabilized by weak N–H⋯O hydrogen bonds and C–Cl⋯π interactions . While crystallographic data for methyl 2-cyano-2-(2,6-dichlorophenyl)acetate are unavailable, its planar dichlorophenyl group and sterically accessible cyano moiety suggest similar intermolecular interactions could govern its solid-state behavior .

Synthesis and Optimization Strategies

Multi-Step Synthesis from 2,6-Dichlorobenzyl Chloride

The primary synthesis route involves a two-step process starting with 2,6-dichlorobenzyl chloride. In the first step, nucleophilic displacement with a cyanide source (e.g., potassium cyanide) yields 2-cyano-2-(2,6-dichlorophenyl)acetic acid. Subsequent esterification with methanol under acidic conditions, as demonstrated in analogous ester syntheses , produces the target compound. For example, refluxing 2-(2,6-dichlorophenylamino)benzoic acid with methanol and sulfuric acid achieves 88% yield of the methyl ester , a method potentially adaptable to this compound.

Phase Transfer Catalysis in Etherification

Patent CN103113236A highlights the efficacy of quaternary ammonium salt-type phase transfer catalysts (e.g., benzyltriethylammonium chloride) in analogous etherification reactions . These catalysts facilitate interfacial reactions between immiscible reactants, reducing reaction times from >20 hours to 10–15 hours while maintaining yields above 94% . Applying this methodology to methyl 2-cyano-2-(2,6-dichlorophenyl)acetate synthesis could streamline the esterification step, particularly when using sodium carbonate or potassium hydroxide as bases .

Table 1: Representative Synthesis Conditions for Analogous Esters

StepReagents/ConditionsYieldSource
AcylationAniline, chloroacetyl chloride, tolueneN/A
Etherification2,6-Chlorophenesic acid, Na₂CO₃, PTC*94–99%
EsterificationMethanol, H₂SO₄, reflux88%
*PTC: Phase transfer catalyst (e.g., benzyltriethylammonium chloride).

Chemical Reactivity and Functionalization

The α-cyano ester group in methyl 2-cyano-2-(2,6-dichlorophenyl)acetate enables diverse transformations:

  • Nucleophilic Additions: The electron-deficient α-carbon reacts with amines or thiols to form α-substituted derivatives, a pathway exploited in prodrug design.

  • Hydrolysis: Under basic conditions, the ester hydrolyzes to 2-cyano-2-(2,6-dichlorophenyl)acetic acid, which may decarboxylate to form nitriles .

  • Cyclization Reactions: Intramolecular attack by the cyano nitrogen on the ester carbonyl could generate heterocyclic frameworks, though this remains unexplored for the target compound.

Notably, the dichlorophenyl group resists electrophilic substitution due to deactivation by chlorine atoms, directing reactivity toward the cyano-ester moiety.

Future Research Directions

  • Synthesis Optimization: Screen phase transfer catalysts (e.g., tetrabutylammonium bromide) to improve esterification yields beyond 90% .

  • Biological Screening: Evaluate COX-2 inhibition, antimicrobial activity, and cytotoxicity using in vitro assays.

  • Computational Modeling: Perform density functional theory (DFT) calculations to predict reaction pathways and metabolic stability.

  • Crystallographic Analysis: Resolve the compound’s crystal structure to elucidate supramolecular interactions and polymorphism risks .

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